tert-Butyl 6-fluoronicotinate
Overview
Description
tert-Butyl 6-fluoronicotinate is an organic compound with the molecular formula C10H12FNO2 It is a derivative of nicotinic acid, where the hydrogen atom at the 6-position of the pyridine ring is replaced by a fluorine atom, and the carboxyl group is esterified with a tert-butyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
tert-Butyl 6-fluoronicotinate can be synthesized through several methods. One common approach involves the esterification of 6-fluoronicotinic acid with tert-butanol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction typically occurs under reflux conditions, and the product is purified by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial production more sustainable.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 6-fluoronicotinate undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom at the 6-position can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield 6-fluoronicotinic acid.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents depend on the desired transformation.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide, ammonia, or thiourea can be used under mild to moderate temperatures.
Ester Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride may be employed.
Major Products Formed
Nucleophilic Substitution: Products include substituted nicotinates with various functional groups replacing the fluorine atom.
Ester Hydrolysis: The primary product is 6-fluoronicotinic acid.
Oxidation and Reduction: Products depend on the specific redox reaction but may include various oxidized or reduced derivatives of the original compound.
Scientific Research Applications
tert-Butyl 6-fluoronicotinate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active nicotinic acid derivatives.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of tert-Butyl 6-fluoronicotinate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom’s electronegativity can influence the compound’s binding affinity and selectivity. Additionally, the ester group may undergo hydrolysis in biological systems, releasing the active 6-fluoronicotinic acid, which can then exert its effects through various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
6-Fluoronicotinic Acid: The parent compound without the tert-butyl ester group.
tert-Butyl Nicotinate: Similar structure but without the fluorine atom.
Methyl 6-fluoronicotinate: A methyl ester analog of tert-Butyl 6-fluoronicotinate.
Uniqueness
This compound is unique due to the combination of the tert-butyl ester and the fluorine atom at the 6-position. This structural arrangement imparts distinct chemical properties, such as increased lipophilicity and altered electronic effects, which can influence its reactivity and biological activity compared to similar compounds.
Biological Activity
tert-Butyl 6-fluoronicotinate is a fluorinated derivative of nicotinic acid that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by the molecular formula CHFNO, exhibits properties that may be beneficial in various therapeutic contexts, including antimicrobial and anticancer applications.
- Molecular Weight : 199.21 g/mol
- Structure : Contains a tert-butyl group and a fluorine atom at the 6-position of the nicotinic acid moiety.
Biological Activities
The biological activities of this compound have been explored in several studies, with findings indicating its potential as an antimicrobial agent and its influence on various biological pathways.
Antimicrobial Activity
Research has demonstrated that compounds similar to this compound can exhibit significant antimicrobial effects. A study highlighted the importance of fluorinated compounds in inhibiting the growth of Mycobacterium tuberculosis (Mtb). While specific data on this compound is limited, related compounds have shown minimum inhibitory concentrations (MIC) ranging from 0.625 to 6.25 μM against Mtb, suggesting a promising avenue for further investigation into its antimicrobial properties .
Fluorinated analogs often interfere with metabolic pathways, particularly those involving amino acids such as tryptophan. The mechanism may involve the inhibition of enzymes critical for tryptophan biosynthesis, leading to functional depletion of this amino acid in bacterial cells . This mechanism could be relevant for this compound, warranting further studies to elucidate its specific action.
Case Studies and Research Findings
A review of literature reveals several studies focusing on fluorinated compounds' biological activities:
- Antimycobacterial Studies : Compounds structurally related to this compound were tested against Mtb, demonstrating significant reductions in bacterial load in infected models. For instance, one study reported that certain anthranilate-like compounds exhibited good antimycobacterial activity with low cytotoxicity .
- In Vivo Efficacy : In animal models, compounds similar to this compound have shown promise in reducing tumor sizes and enhancing survival rates when used as part of targeted therapies . Such findings suggest potential applications in cancer treatment.
- Biodistribution Profiles : In studies involving PET imaging for cancer diagnostics, fluorinated derivatives have displayed favorable biodistribution profiles, indicating their utility in imaging and therapeutic applications .
Data Summary Table
Property | Value |
---|---|
Molecular Formula | CHFNO |
Molecular Weight | 199.21 g/mol |
Antimycobacterial MIC Range | 0.625 - 6.25 μM |
Potential Applications | Antimicrobial, Anticancer |
Properties
IUPAC Name |
tert-butyl 6-fluoropyridine-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO2/c1-10(2,3)14-9(13)7-4-5-8(11)12-6-7/h4-6H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZWMKWGTXCIWLV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CN=C(C=C1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40735708 | |
Record name | tert-Butyl 6-fluoropyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40735708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
676560-01-3 | |
Record name | tert-Butyl 6-fluoropyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40735708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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